N-Ethylretinamide is synthesized in laboratories and does not occur naturally. Its synthesis is crucial for research into its biological effects and potential medical applications.
N-Ethylretinamide is classified under retinoids, a group of compounds that are chemically related to vitamin A. These compounds are known for their roles in cell growth, differentiation, and apoptosis.
The synthesis of N-Ethylretinamide can be achieved through various methods, including:
N-Ethylretinamide has a complex molecular structure characterized by a long hydrocarbon chain with various functional groups. Its chemical formula is .
N-Ethylretinamide can undergo various chemical reactions, including:
N-Ethylretinamide exerts its biological effects primarily through interaction with nuclear receptors, specifically the retinoic acid receptors (RARs). Upon binding to these receptors, it regulates gene expression involved in cell differentiation and proliferation.
N-Ethylretinamide has several applications in scientific research:
Retinamide derivatives represent a specialized class of synthetic retinoids characterized by the replacement of the carboxylic acid terminus typical of classical retinoids with an amide functional group. This structural modification confers distinct physicochemical and pharmacological properties, including enhanced metabolic stability and altered receptor binding selectivity. Unlike naturally occurring retinoids such as all-trans retinoic acid (ATRA), retinamides like N-Ethylretinamide lack direct transcriptional activation capabilities but exhibit unique biological activities ranging from pro-differentiative effects to apoptosis induction in malignant cells. Their development addresses key limitations of first-generation retinoids, including metabolic instability and dose-limiting toxicities, positioning them as targeted molecular tools for investigating retinoid signaling pathways [2] [7].
The therapeutic application of vitamin A derivatives predates modern pharmacology, with ancient Egyptian and Greek medical texts documenting liver consumption (rich in retinol) for night blindness treatment [2]. The isolation of vitamin A by McCollum and Davis (1913) and the structural elucidation of retinol (1931) laid the foundation for synthetic retinoid development. Early pharmacological efforts focused on natural retinoids like retinol (vitamin A) and its oxidative metabolites—retinal and retinoic acid—which were found to regulate epithelial differentiation and embryonic development [2] [4].
The 1960s–1980s witnessed the first generation of synthetic retinoids, including all-trans retinoic acid (ATRA) and 13-cis retinoic acid (isotretinoin), used clinically for acne and chemoprevention. However, their clinical utility was hampered by systemic toxicity and rapid metabolism via cytochrome P450 enzymes. This drove the development of receptor-targeted analogues:
Retinamides emerged as a distinct subclass in the 1970s–1980s, with N-(4-hydroxyphenyl)retinamide (fenretinide) investigated for breast cancer chemoprevention. The structural exploration of alkylamide variants, including N-Ethylretinamide (CAS CID: 5288173), aimed to optimize receptor selectivity and metabolic resistance while minimizing endogenous retinoid toxicity [1] [6].
Table 1: Evolution of Synthetic Retinoids
Generation | Key Compounds | Structural Innovations |
---|---|---|
First | Retinol, ATRA, Isotretinoin | Natural retinoid backbone |
Second | Etretinate, Acitretin | Aromatic ring substitution |
Third (Arotinoids) | TTNPB, Tazarotene | Conformationally locked polyaromatic systems |
Retinamide Derivatives | Fenretinide, N-Ethylretinamide | Carboxyl group replaced by amide functionality |
Retinamides are structurally defined by three modular domains (Figure 2):
N-Ethylretinamide (molecular formula: C₂₂H₃₃NO) exemplifies a monosubstituted alkylamide. Its ethyl group confers moderate lipophilicity, enhancing membrane permeability while resisting enzymatic hydrolysis compared to ester-containing retinoids. This contrasts with:
Table 2: Structural and Functional Comparison of Select Retinamides
Compound | Terminal Group | Key Pharmacological Properties |
---|---|---|
N-Ethylretinamide | -NH-CO-CH₂CH₃ | Moderate RAR affinity; enhanced metabolic stability |
Fenretinide | -NH-CO-C₆H₄OH | RAR-independent apoptosis; ROS induction |
Arotinoid ethylamide | -NH-CO-CH₂CH₃ + locked polyene | High RXR selectivity; anti-proliferative potency |
N-Ethylretinamide occupies a niche within retinoid pharmacology as a simplified retinamide prototype with modified receptor interaction profiles and metabolic behaviors. Unlike ATRA or fenretinide, it exhibits intermediate binding affinity for RARα/γ subtypes but negligible activity on RXRs, as confirmed through competitive displacement assays [2] [6]. This selective engagement translates to context-specific gene regulation:
Metabolically, the ethylamide group impedes rapid oxidative inactivation by CYP26 enzymes, prolonging intracellular half-life. Unlike carboxylic acid retinoids, it does not undergo glucuronidation, reducing enterohepatic recirculation [2]. These properties make it a tool compound for dissecting retinoid signaling without overwhelming transcriptional activation. Current research explores its role in:
Table 3: Receptor Binding and Metabolic Properties of N-Ethylretinamide vs. Reference Retinoids
Parameter | N-Ethylretinamide | ATRA | Fenretinide |
---|---|---|---|
RARα Binding (IC₅₀, nM) | 210 | 15 | >1,000 |
RXRα Binding (IC₅₀, nM) | >10,000 | >1,000 | 850 |
CYP26A1 Substrate | Weak | Strong | Moderate |
Plasma Half-life (in vivo, h) | ~12 | 0.5–1 | 24 |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0